1,2,4-Trifluoro-5-(methylsulfonyl)benzene

Lipophilicity Drug Design ADME Properties

Why choose this specific regioisomer? The 1,2,4-trifluoro substitution pattern is not interchangeable: it dictates the electronic environment and steric profile necessary for successful GPR119 modulator synthesis, a validated target for type 2 diabetes. Replacing this with a 1,3,5- or non-fluorinated analog alters reactivity and pharmacokinetic properties. Achieve a quantifiable LogP boost (2.588) for cellular permeability without heavy atoms. Ensure clean SAR data with this single, well-defined building block. Procure the precise regioisomer your project demands — order today.

Molecular Formula C7H5F3O2S
Molecular Weight 210.18 g/mol
CAS No. 845616-49-1
Cat. No. B1393441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Trifluoro-5-(methylsulfonyl)benzene
CAS845616-49-1
Molecular FormulaC7H5F3O2S
Molecular Weight210.18 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C=C(C(=C1)F)F)F
InChIInChI=1S/C7H5F3O2S/c1-13(11,12)7-3-5(9)4(8)2-6(7)10/h2-3H,1H3
InChIKeyYEDVSIZGMYQNOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,4-Trifluoro-5-(methylsulfonyl)benzene (CAS 845616-49-1) as a Specialized Fluorinated Building Block for Synthesis


1,2,4-Trifluoro-5-(methylsulfonyl)benzene (CAS 845616-49-1) is a highly specialized fluorinated aromatic compound with the molecular formula C7H5F3O2S and a molecular weight of 210.17 g/mol . It features a unique 1,2,4-trifluoro substitution pattern on a benzene ring, further functionalized with a methylsulfonyl group. This combination of strong electron-withdrawing groups confers distinct physicochemical properties, such as a calculated LogP of 2.58820 [1] and a predicted boiling point of 294.7±40.0 °C at 760 mmHg , making it a valuable intermediate in pharmaceutical and agrochemical research where precise modulation of lipophilicity and electronic effects is critical.

Why a 1,2,4-Trifluoro-5-(methylsulfonyl)benzene Scaffold Cannot Be Replaced by a Generic Fluoroaryl Sulfone


The specific 1,2,4-trifluoro substitution pattern on the phenyl ring creates a unique electronic environment that cannot be replicated by other fluorination patterns or by the use of a single trifluoromethyl group. This regiochemistry dictates the orientation and strength of subsequent metalation or coupling reactions [1]. For instance, a 1,2,3-trifluoro or 1,3,5-trifluoro isomer would present a completely different dipole moment and steric profile, leading to divergent reactivity and final product structures. Furthermore, replacing the fluorine atoms with hydrogen (e.g., a non-fluorinated methylsulfonylbenzene) would result in a compound with higher electron density on the ring and a significantly different LogP [2], fundamentally altering the compound's pharmacokinetic profile if used as an intermediate for drug discovery. Thus, selecting this specific regioisomer is not a matter of preference but a necessity dictated by the precise electronic and steric requirements of the target synthesis.

Quantitative Differentiation of 1,2,4-Trifluoro-5-(methylsulfonyl)benzene (845616-49-1) from Key Analogs


LogP Differential: Enhanced Lipophilicity vs. Non-Fluorinated Analogs

The presence of three fluorine atoms on the aromatic ring of 1,2,4-Trifluoro-5-(methylsulfonyl)benzene significantly increases its lipophilicity compared to its non-fluorinated analog. This is a critical parameter in drug design for optimizing membrane permeability and bioavailability. The calculated LogP for the target compound is 2.58820 [1], whereas the non-fluorinated analog, 5-(methylsulfonyl)benzene, has a much lower LogP due to the absence of the hydrophobic fluorine substituents.

Lipophilicity Drug Design ADME Properties

Regiochemical Uniqueness: 1,2,4- vs. 1,2,3-Trifluoro Substitution Patterns

The 1,2,4-trifluoro substitution pattern is a distinct regioisomer with unique electronic and steric properties that dictate its reactivity profile, particularly in metal-catalyzed cross-coupling reactions. In contrast to its 1,2,3-trifluoro isomer, the 1,2,4 arrangement results in different partial charges on the carbon atoms, which is expected to lead to a measurable difference in reaction outcomes, such as yield and regioselectivity in further functionalization [1].

Regioselectivity Synthetic Chemistry Structure-Activity Relationship (SAR)

Molecular Weight & Elemental Composition Advantage over Heavier Analogs

With a monoisotopic mass of 209.996231 Da and a molecular weight of 210.17 g/mol , 1,2,4-Trifluoro-5-(methylsulfonyl)benzene is a relatively compact, low molecular weight building block. This is a distinct advantage in lead optimization and fragment-based drug discovery, where keeping the molecular weight of the final drug candidate low is a key goal for improving oral bioavailability and ADME properties. Replacing it with a heavier analog, such as one containing a bromine or a trifluoromethyl group instead of fluorine, would add significant molecular weight.

Lead Optimization Molecular Properties Fragment-Based Drug Design

Primary Research & Industrial Applications for 1,2,4-Trifluoro-5-(methylsulfonyl)benzene (CAS 845616-49-1)


Synthesis of GPR119 Modulators for Type 2 Diabetes Research

This compound is explicitly cited as a key intermediate in the synthesis of piperidinyl-substituted lactams, which are potent modulators of GPR119, a validated target for the treatment of type 2 diabetes and metabolic syndrome [1]. Researchers in this area require the specific 1,2,4-trifluoro substitution pattern to achieve the necessary GPR119 modulatory activity, making it an essential procurement item for this field of research.

Optimization of Lipophilicity in Early-Stage Drug Discovery

Given its calculated LogP of 2.58820 [2], this compound serves as an ideal building block for medicinal chemists aiming to increase the lipophilicity of a lead series. In scenarios where a lead compound exhibits poor cellular permeability, replacing a non-fluorinated phenyl ring with this 1,2,4-trifluoro-5-(methylsulfonyl)benzene moiety can provide a quantifiable boost to LogP, potentially improving membrane penetration without introducing a heavy atom like bromine.

Structure-Activity Relationship (SAR) Studies on Fluorinated Aromatics

For academic and industrial groups conducting SAR studies on the effect of aromatic fluorination, this compound is an indispensable tool. Its unique 1,2,4-trifluoro pattern allows for direct comparison with other regioisomers (e.g., 1,2,3- or 1,3,5-trifluoro) to precisely map the electronic and steric requirements of a biological target. Its procurement is driven by the need for a well-defined, single regioisomer to generate clean, interpretable SAR data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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